1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone
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Overview
Description
The compound “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” is a derivative of 1,2,4-triazole . These derivatives have been synthesized and evaluated for their potential as anticancer agents . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, capable of forming hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives were established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives have been described in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives have been reported. For instance, the synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Scientific Research Applications
Anticancer Properties
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone has been investigated for its anticancer potential. Researchers synthesized a series of 1,2,4-triazole benzoic acid hybrids containing this compound. In vitro cytotoxic evaluation revealed that some of these hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. Notably, the most potent compounds demonstrated improved IC50 values while minimizing cytotoxic effects on normal cells. Further investigation showed that certain hybrids induced apoptosis in MCF-7 cancer cells. These findings suggest that 1,2,4-triazole benzoic acid hybrids could serve as a structural optimization platform for designing more selective and potent anticancer molecules .
Future Prospects
Given the compound’s structural features, researchers should explore its potential in drug discovery, considering its unique heterocyclic scaffold. Further studies, including in vivo experiments, are essential to fully understand its applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-(1H-1,2,4-triazol-5-yl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-11-2-1-7-16(11)10-5-3-9(4-6-10)12-13-8-14-15-12/h3-6,8H,1-2,7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUPTIPSFPPXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone |
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